(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid molecular weight
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid molecular weight
An In-Depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: A Core Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a key reagent in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its utility, offering field-proven insights into its application.
The ascent of boronic acids in medicinal chemistry has been remarkable, culminating in several FDA-approved drugs and numerous candidates in clinical trials.[1] Their utility stems from a unique combination of stability, versatile reactivity, and electronic properties that can enhance biological potency and improve pharmacokinetic profiles.[1]
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid has emerged as a particularly valuable building block. Its structure is not accidental; it is a carefully orchestrated arrangement of functional groups designed for specific purposes in complex molecule synthesis. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, the methoxy group acts as an electron-donating group that modulates reactivity, and the morpholinosulfonyl group is critical for imparting favorable physicochemical properties, such as enhanced solubility and metabolic stability, to the final compounds. This strategic design makes it a sought-after component, particularly in the synthesis of biaryl compounds for pharmaceuticals and agrochemicals.[2] Notably, it is classified as a Protein Degrader Building Block , highlighting its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).[1]
Physicochemical & Structural Data
A comprehensive understanding of a reagent begins with its fundamental properties. All quantitative data for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆BNO₆S | [3][4] |
| Molecular Weight | 301.12 g/mol | [4] |
| CAS Number(s) | 1100095-14-4, 871333-02-7 | [2][3][4] |
| Melting Point | 270-276 °C | [4] |
| Boiling Point | 553.6 °C at 760 mmHg | [4] |
| Density | 1.44 g/cm³ | [4] |
| Appearance | Typically an off-white to white powder | N/A |
| Storage | Store at 2-8°C or Room Temperature | [2][3] |
Note on CAS Numbers: This compound is referenced with two different CAS numbers in various chemical databases. Both refer to the same chemical structure and are used interchangeably by suppliers.
The chemical structure, visualized below, provides the basis for its reactivity and function.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol describes a representative procedure based on well-established organometallic techniques. Causality: The choice of a low-temperature (-78 °C) lithium-halogen exchange is critical to prevent side reactions and decomposition of the aryllithium intermediate. The subsequent reaction with a trialkyl borate followed by acidic workup is a standard, high-yielding method to form the boronic acid.
Materials:
-
4-Bromo-1-methoxy-2-(morpholinosulfonyl)benzene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Trimethyl borate (B(OMe)₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methoxy-2-(morpholinosulfonyl)benzene and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M HCl until the pH is ~1-2. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford the final product.
Characterization
A self-validating protocol requires rigorous characterization of the final product.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (three in a characteristic splitting pattern), the methoxy singlet, and the two sets of methylene protons of the morpholine ring.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight (M.W. 301.12) and assess purity.
-
Purity (HPLC): High-performance liquid chromatography is the standard for determining the purity of the final compound, which is typically >98% for commercial-grade material. [3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of modern synthesis. [5]
Mechanistic Overview & Rationale
The Suzuki reaction involves a palladium(0) catalyst and a base to couple an organoboron species with an organic halide. [6]Causality: This reaction is favored in pharmaceutical development due to its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts. [5]The morpholinosulfonyl group on our title compound enhances its solubility in the polar solvents often used in these reactions, facilitating efficient coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for coupling the title compound with a representative aryl bromide.
Materials:
-
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (1.2 eq)
-
Aryl Bromide (e.g., 3-bromopyridine) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a vial or flask, add the aryl bromide, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, and the base.
-
Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heating: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Application in Drug Discovery: A PROTAC Linker Component
The designation "Protein Degrader Building Block" is highly significant. It indicates that this molecule is frequently used in the synthesis of PROTACs. [1]PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. [7][8] Causality & Expertise: A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its composition, length, and vectoral properties are critical for ternary complex formation and degradation efficacy. (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is an ideal precursor for a rigid, phenyl-based linker component.
-
Structural Role: The phenyl ring provides a rigid scaffold to control the spatial orientation of the two ligands.
-
Property Modulation: The morpholinosulfonyl group is a key asset. It is a well-known pharmacophore that often improves aqueous solubility and can act as a hydrogen bond acceptor, positively impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final PROTAC molecule.
-
Synthetic Handle: The boronic acid allows for the predictable and efficient incorporation of this entire substituted phenyl ring into the linker structure via Suzuki coupling.
Caption: Role as a key fragment within a PROTAC linker.
Conclusion
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from the synergistic interplay of its three key functional groups, which provide a reliable chemical handle for C-C bond formation, modulate electronic properties, and impart desirable physicochemical characteristics. Its widespread use in Suzuki-Miyaura couplings and its specific application as a building block for advanced therapeutic modalities like PROTACs underscore its importance to researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide serve as a foundation for the effective and logical application of this versatile compound.
References
-
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. MySkinRecipes. [Link]
-
¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental). Human Metabolome Database. [Link]
-
B-[4-Methoxy-3-(4-morpholinylsulfonyl)phenyl]boronic acid. Chemexpress.cn. [Link]
-
4-Methoxyphenylboronic acid Spectra. SpectraBase. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112281. [Link]
-
Cas Number 1100095-14-4|(4-Methoxy-3-(Morpholinosulfonyl)phenyl)boronic acid. molecularinfo.com. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Royal Society of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869–4873. [Link]
-
Foley, D. J., & Dix, M. M. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 11(1), 1673. [Link]
-
(4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. MCE. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. thno.org [thno.org]
- 4. 871333-02-7(4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic Acid) | Kuujia.com [it.kuujia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]


